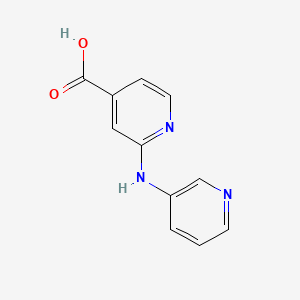
2-(Pyridin-3-ylamino)isonicotinic acid
描述
2-(Pyridin-3-ylamino)isonicotinic acid is an organic compound that features a pyridine ring substituted with an amino group at the 3-position and a carboxylic acid group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-ylamino)isonicotinic acid can be achieved through several methods. One common approach involves the reaction of 3-aminopyridine with isonicotinic acid under suitable conditions. The reaction typically requires a solvent such as ethanol and a catalyst like trifluoromethanesulfonic acid. The mixture is heated to a temperature range of 120-160°C for 16-20 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-quality material.
化学反应分析
Types of Reactions
2-(Pyridin-3-ylamino)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridinecarboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
2-(Pyridin-3-ylamino)isonicotinic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in the treatment of tuberculosis.
Industry: Utilized in the synthesis of advanced materials and catalysts.
作用机制
The mechanism of action of 2-(Pyridin-3-ylamino)isonicotinic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interfere with metabolic pathways essential for the survival of pathogens. For example, derivatives of isonicotinic acid, such as isoniazid, inhibit the synthesis of mycolic acids in Mycobacterium tuberculosis, leading to bacterial cell death .
相似化合物的比较
Similar Compounds
Isonicotinic acid: A derivative of pyridine with a carboxylic acid group at the 4-position.
Nicotinic acid:
Picolinic acid: Contains a carboxylic acid group at the 2-position.
属性
IUPAC Name |
2-(pyridin-3-ylamino)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c15-11(16)8-3-5-13-10(6-8)14-9-2-1-4-12-7-9/h1-7H,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDINIMSIYYSFRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


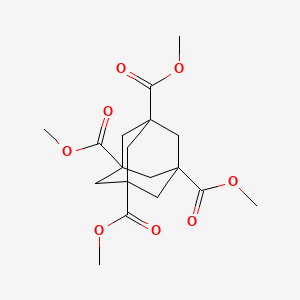

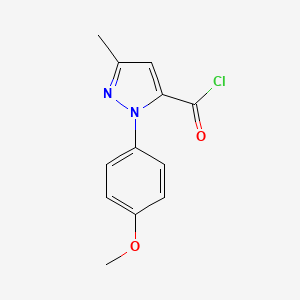
![1-[(4-Tert-butylphenyl)methyl]-1,4-diazepane](/img/structure/B3074110.png)
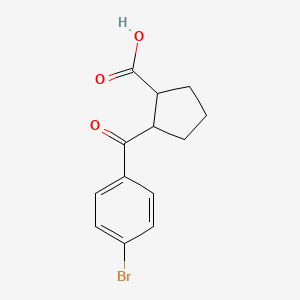
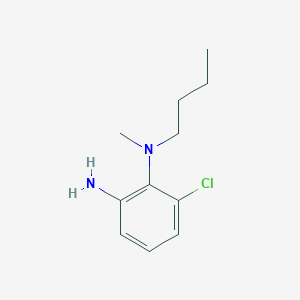
![2-[3-(Trifluoromethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B3074129.png)
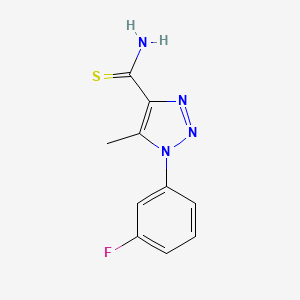

![6-(Benzo[d][1,3]dioxol-5-yloxy)pyridin-3-amine](/img/structure/B3074165.png)
![4-[2-(2-Bromo-4-fluorophenoxy)ethyl]morpholine](/img/structure/B3074170.png)
![2-({[4-(Trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B3074171.png)
![(Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B3074192.png)
![2-[(Butylamino)methyl]-6-ethoxyphenol](/img/structure/B3074208.png)
